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Compound of Interest

Compound Name: (2,3-13C2)Oxirane

Cat. No.: B1601739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,3-¹³C₂)Oxirane, an isotopically

labeled epoxide. While specific experimental data for this compound is limited in publicly

available literature, this document extrapolates from the well-established chemistry of oxiranes

and the principles of stable isotope labeling to serve as a valuable resource for its synthesis,

characterization, and application in research and drug development.

Introduction to (2,3-¹³C₂)Oxirane
(2,3-¹³C₂)Oxirane, also known as ethylene oxide-1,2-¹³C₂, is the isotopologue of oxirane where

both carbon atoms are the stable isotope carbon-13.[1] This labeling provides a distinct mass

signature, making it a powerful tool for tracing the metabolic fate of the oxirane moiety in

biological systems and for elucidating reaction mechanisms.[2] The fundamental chemical

properties and reactivity of (2,3-¹³C₂)Oxirane are identical to its unlabeled counterpart. Its utility

lies in the ability to be distinguished by mass spectrometry and NMR spectroscopy.[2]

Table 1: General Properties of (2,3-¹³C₂)Oxirane
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Property Value

IUPAC Name (2,3-¹³C₂)oxirane[1]

Synonyms

Ethylene oxide-1,2-¹³C₂, (ngcontent-ng-

c4139270029="" class="ng-star-

inserted">13C_2)Oxirane[1]

Molecular Formula ¹³C₂H₄O

Molecular Weight 46.04 g/mol [1]

CAS Number 84508-46-3[1]

Chemical Structure
A three-membered ring containing two ¹³C-

labeled carbon atoms and one oxygen atom.

Synthesis of (2,3-¹³C₂)Oxirane
The synthesis of (2,3-¹³C₂)Oxirane would typically involve the epoxidation of [1,2-¹³C₂]ethene. A

common and efficient method for this transformation is the use of a peroxy acid, such as meta-

chloroperoxybenzoic acid (m-CPBA).

[1,2-13C2]Ethene

Epoxidation

m-CPBA
DCM

(2,3-13C2)Oxirane

Click to download full resolution via product page

Caption: Proposed synthesis workflow for (2,3-¹³C₂)Oxirane.

Objective: To synthesize (2,3-¹³C₂)Oxirane via the epoxidation of [1,2-¹³C₂]ethene using m-

CPBA.

Materials:
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[1,2-¹³C₂]Ethene gas

meta-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium sulfite solution

Anhydrous magnesium sulfate

Reaction vessel suitable for gas handling

Standard glassware for extraction and drying

Procedure:

Dissolve m-CPBA (1.2 equivalents) in anhydrous DCM in the reaction vessel at 0 °C.

Bubble [1,2-¹³C₂]ethene gas (1 equivalent) through the solution while maintaining the

temperature at 0 °C.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium

sulfite solution.

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with

brine.

Dry the organic layer over anhydrous magnesium sulfate.

The resulting solution of (2,3-¹³C₂)Oxirane in DCM can be used directly for subsequent

reactions or the solvent can be carefully removed by distillation at atmospheric pressure due

to the high volatility of oxirane.
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Note: Oxirane is a gas at room temperature and is highly flammable and toxic. All

manipulations should be performed in a well-ventilated fume hood with appropriate safety

precautions.

Chemical Properties and Reactivity
The reactivity of (2,3-¹³C₂)Oxirane is dominated by the strained three-membered ring, which is

susceptible to nucleophilic ring-opening reactions. These reactions can occur under both acidic

and basic/neutral conditions, leading to 1,2-disubstituted products. The isotopic labeling does

not alter this reactivity.

Acid-Catalyzed Base/Neutral-Catalyzed

(2,3-13C2)Oxirane
(protonated)

HO-13CH2-13CH2-Nu

SN2 attack

Nucleophile (Nu-H)

(2,3-13C2)Oxirane

Nu-13CH2-13CH2-O-

SN2 attack

Nucleophile (Nu-)
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Caption: Nucleophilic ring-opening of (2,3-¹³C₂)Oxirane.

Data Presentation
The primary analytical techniques for characterizing (2,3-¹³C₂)Oxirane and its metabolites are

NMR spectroscopy and mass spectrometry.

Table 2: Predicted NMR Data for (2,3-¹³C₂)Oxirane (in CDCl₃)
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Nucleus
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (Hz)

Notes

¹H ~2.54 d J(¹³C-¹H) ≈ 147

The proton signal

will be a doublet

due to coupling

with the attached

¹³C.

¹³C ~40.2 t J(¹³C-¹H) ≈ 147

The ¹³C signal

will be a triplet

due to coupling

with the two

attached protons.

A ¹³C-¹³C

coupling will also

be present.

Note: Predicted values are based on data for unlabeled oxirane and general principles of NMR

spectroscopy for ¹³C-labeled compounds.[3][4]

Table 3: Predicted Mass Spectrometry Data for (2,3-¹³C₂)Oxirane

m/z Ion Notes

46.04 [¹³C₂H₄O]⁺

Molecular ion. This is 2 mass

units higher than unlabeled

oxirane (44.03 g/mol ).

45.03 [¹³C₂H₃O]⁺ Loss of a hydrogen atom.

32.03 [¹³CH₂O]⁺ Cleavage of the C-C bond.

31.02 [¹³CHO]⁺ Further fragmentation.

17.02 [¹³CH₃]⁺
Rearrangement and

fragmentation.
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Note: The fragmentation pattern is predicted to be similar to that of unlabeled oxirane, with a

corresponding mass shift for fragments containing the ¹³C atoms.

Applications in Drug Development and Research
(2,3-¹³C₂)Oxirane is a valuable tool for metabolic tracing studies in drug development.[5][6] It

can be used to understand how a drug candidate containing an epoxide moiety is metabolized,

or to track the incorporation of a two-carbon unit into various biomolecules.

Objective: To trace the metabolic fate of the oxirane moiety in a cell culture model.

Materials:

Cell line of interest

Cell culture medium

(2,3-¹³C₂)Oxirane solution in a biocompatible solvent (e.g., DMSO)

Solvents for metabolite extraction (e.g., methanol, acetonitrile, water)

LC-MS or GC-MS system for analysis

Procedure:

Culture the cells to the desired confluency.

Replace the standard culture medium with a medium containing a known concentration of

(2,3-¹³C₂)Oxirane.

Incubate the cells for various time points.

At each time point, harvest the cells and quench their metabolism rapidly (e.g., by flash-

freezing in liquid nitrogen).

Extract the intracellular metabolites using a cold solvent mixture.
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Analyze the cell extracts by LC-MS or GC-MS to identify and quantify the ¹³C-labeled

metabolites.

Cell Culture

Treat with
(2,3-13C2)Oxirane

Time-course
Incubation

Cell Harvest &
Metabolism Quenching

Metabolite Extraction

LC-MS / GC-MS
Analysis

Data Analysis
(Metabolite ID &
Quantification)
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Caption: Experimental workflow for a metabolic tracing study.

(2,3-¹³C₂)Oxirane can be used to investigate pathways involving two-carbon unit metabolism,

such as fatty acid synthesis or the TCA cycle, if the oxirane ring is opened and the carbon

backbone enters these pathways.

(2,3-13C2)Oxirane

Cellular Uptake &
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[1,2-13C2]Acetyl-CoA

TCA Cycle
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Caption: Hypothetical pathway of (2,3-¹³C₂)Oxirane into the TCA cycle.

Conclusion
(2,3-¹³C₂)Oxirane is a specialized chemical tool with significant potential for advancing our

understanding of biological processes and the mechanisms of drug action. While its direct

experimental documentation is not widespread, its synthesis and applications can be reliably

predicted from established chemical principles. This guide provides a foundational framework

for researchers and professionals in drug development to harness the capabilities of this

isotopically labeled compound in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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